molecular formula C31H30N6O2S B10901465 2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(naphthalen-2-yl)ethylidene]propanehydrazide

2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(naphthalen-2-yl)ethylidene]propanehydrazide

Cat. No.: B10901465
M. Wt: 550.7 g/mol
InChI Key: TXFNHFRVPYVRMI-UHFFFAOYSA-N
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Description

2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a naphthyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyaniline moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of a triazole ring, methoxyaniline, and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H30N6O2S

Molecular Weight

550.7 g/mol

IUPAC Name

2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-2-ylethylideneamino)propanamide

InChI

InChI=1S/C31H30N6O2S/c1-21(24-14-13-23-9-7-8-10-25(23)19-24)33-35-30(38)22(2)40-31-36-34-29(37(31)27-11-5-4-6-12-27)20-32-26-15-17-28(39-3)18-16-26/h4-19,22,32H,20H2,1-3H3,(H,35,38)

InChI Key

TXFNHFRVPYVRMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC2=CC=CC=C2C=C1)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)OC

Origin of Product

United States

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